molecular formula C20H20Br2ClN3O3 B11553833 (3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11553833
M. Wt: 545.6 g/mol
InChI Key: WUTOIZXHFAAUSB-MXAYSNPKSA-N
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Description

(3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes chloro, methyl, dibromo, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 5-chloro-2-methylaniline, which is then reacted with 2,4-dibromo-5-methylphenoxyacetic acid under specific conditions to form the desired product. Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and various catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanamide groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The chloro and bromo groups in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: Another compound with bromine and phenyl groups, used in different applications.

Uniqueness: (3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide stands out due to its specific combination of chloro, methyl, dibromo, and phenoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20Br2ClN3O3

Molecular Weight

545.6 g/mol

IUPAC Name

(3Z)-N-(5-chloro-2-methylphenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C20H20Br2ClN3O3/c1-11-4-5-14(23)8-17(11)24-19(27)7-13(3)25-26-20(28)10-29-18-6-12(2)15(21)9-16(18)22/h4-6,8-9H,7,10H2,1-3H3,(H,24,27)(H,26,28)/b25-13-

InChI Key

WUTOIZXHFAAUSB-MXAYSNPKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N\NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C

Origin of Product

United States

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